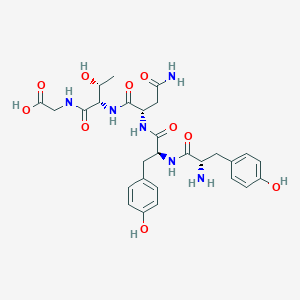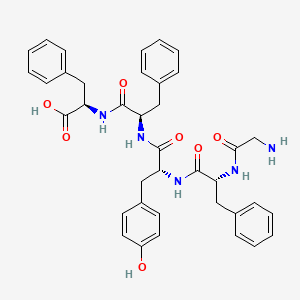![molecular formula C16H23BrOSi B12602116 ({3-[(2-Bromophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane CAS No. 917837-24-2](/img/structure/B12602116.png)
({3-[(2-Bromophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({3-[(2-Bromophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane: is an organosilicon compound that features a cyclohexene ring substituted with a bromophenylmethyl group and a trimethylsilyl ether
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ({3-[(2-Bromophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane typically involves the following steps:
Formation of the Bromophenylmethyl Intermediate: This step involves the bromination of a phenylmethyl precursor using bromine or a brominating agent under controlled conditions.
Cyclohexene Ring Formation: The bromophenylmethyl intermediate is then reacted with a cyclohexene derivative under conditions that promote the formation of the cyclohexene ring.
Introduction of the Trimethylsilyl Ether: The final step involves the reaction of the cyclohexene derivative with trimethylsilyl chloride in the presence of a base such as triethylamine to form the trimethylsilyl ether.
Industrial Production Methods
Industrial production of This compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
({3-[(2-Bromophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of iodinated derivatives or other substituted products.
Applications De Recherche Scientifique
({3-[(2-Bromophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of ({3-[(2-Bromophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues, while the trimethylsilyl ether can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The cyclohexene ring provides structural rigidity, contributing to the compound’s stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **({3-[(2-Chlorophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane)
- **({3-[(2-Fluorophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane)
- **({3-[(2-Iodophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane)
Uniqueness
({3-[(2-Bromophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane: is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization compared to its chloro, fluoro, and iodo analogs.
Propriétés
Numéro CAS |
917837-24-2 |
|---|---|
Formule moléculaire |
C16H23BrOSi |
Poids moléculaire |
339.34 g/mol |
Nom IUPAC |
[3-[(2-bromophenyl)methyl]cyclohexen-1-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C16H23BrOSi/c1-19(2,3)18-15-9-6-7-13(12-15)11-14-8-4-5-10-16(14)17/h4-5,8,10,12-13H,6-7,9,11H2,1-3H3 |
Clé InChI |
FNJKOKFAZHRQRR-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC1=CC(CCC1)CC2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


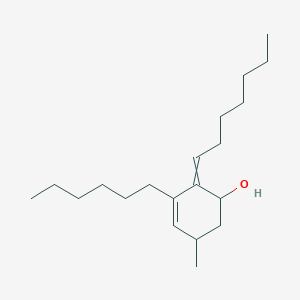
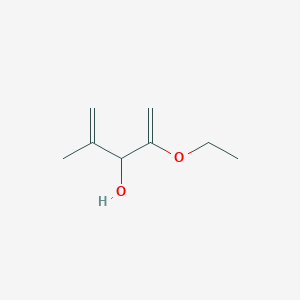
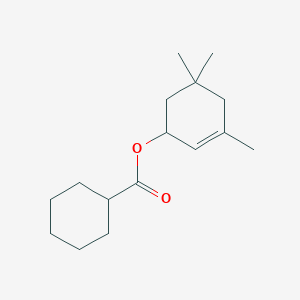
![Ethyl 2-[(1H-pyrazol-1-yl)sulfanyl]benzoate](/img/structure/B12602058.png)
![4-(4-{[Butyl(methyl)amino]methyl}phenyl)-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12602062.png)
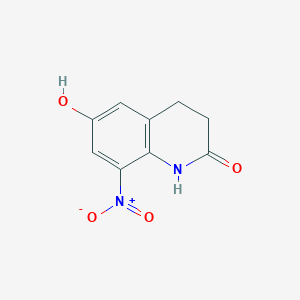
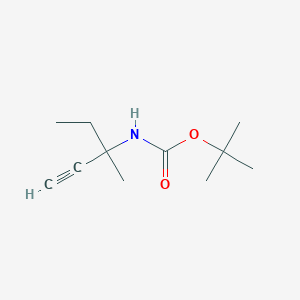



![1-Pyrrolidinecarboxylic acid,2-[[4-[[[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl]amino]-1-piperidinyl]carbonyl]-,1,1-dimethylethyl ester,(2S)-](/img/structure/B12602097.png)
silane](/img/structure/B12602111.png)
